molecular formula C18H24N2O B2592792 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 2188734-05-4

1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one

Cat. No. B2592792
CAS RN: 2188734-05-4
M. Wt: 284.403
InChI Key: XUXZNEKOXINDJZ-UHFFFAOYSA-N
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Description

The compound “1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been studied for its potential as a potent RIPK1 kinase inhibitor . The inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1) has shown therapeutic potential in many human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N2 . The average mass is 230.349 Da and the monoisotopic mass is 230.178299 Da .


Chemical Reactions Analysis

The compound has been identified as a potent RIPK1 inhibitor, which means it can interact with the RIPK1 protein and inhibit its activity . This interaction is a key part of its chemical reactivity.

Mechanism of Action

The compound’s mechanism of action is related to its ability to inhibit the kinase activity of RIPK1 . RIPK1 is a key player in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially block the activation of the necroptosis pathway .

properties

IUPAC Name

1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-17(21)20-12-9-18(10-13-20)8-11-19(15-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXZNEKOXINDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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